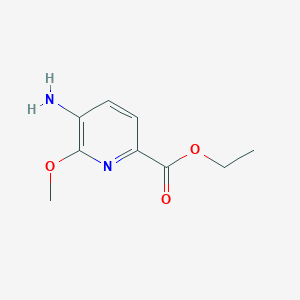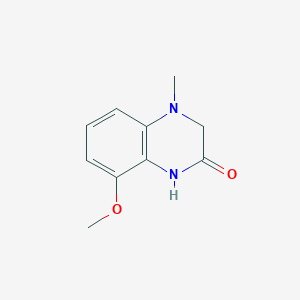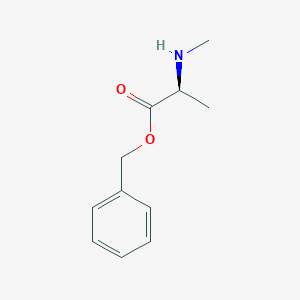![molecular formula C7H5ClN4O B11901475 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)
2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine derivatives with appropriate amines. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to introduce the amino and chloro substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form various derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Cyanomethyltriphenylphosphonium chloride: Used in the initial condensation reaction.
Hydrochloric acid (HCl): Used in the cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which are important targets in cancer therapy.
Biological Research: The compound is used to study the inhibition of specific biological pathways, including those involved in cell cycle regulation and apoptosis.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one involves the inhibition of specific enzymes and receptors. For example, it acts as an inhibitor of cyclin-dependent kinases (CDKs) by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
Pyrido[2,3-d]pyrimidine: Known for its role as a tyrosine kinase inhibitor and its potential in cancer therapy.
Uniqueness
2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C7H5ClN4O |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-amino-8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5ClN4O/c8-5-4-3(1-2-10-5)6(13)12-7(9)11-4/h1-2H,(H3,9,11,12,13) |
InChI Key |
BRURRVJBXOOBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=O)NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-](/img/structure/B11901439.png)


![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)




